2-Bromo-5-(difluoromethoxy)benzaldehyde

Catalog No.
S818790
CAS No.
1504952-98-0
M.F
C8H5BrF2O2
M. Wt
251.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(difluoromethoxy)benzaldehyde

CAS Number

1504952-98-0

Product Name

2-Bromo-5-(difluoromethoxy)benzaldehyde

IUPAC Name

2-bromo-5-(difluoromethoxy)benzaldehyde

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

InChI

InChI=1S/C8H5BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H

InChI Key

IMZHQMVABIOGMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)C=O)Br

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C=O)Br

2-Bromo-5-(difluoromethoxy)benzaldehyde is a highly functionalized building block essential for advanced medicinal chemistry and complex scaffold synthesis. It features an electrophilic aldehyde group for condensations, an ortho-bromine atom that serves as a handle for transition-metal-catalyzed cross-couplings, and a meta-difluoromethoxy (-OCF2H) group [1]. The difluoromethoxy moiety is increasingly prioritized in drug design as a lipophilic hydrogen-bond donor that enhances metabolic stability compared to traditional ethers [2]. For procurement and process chemistry teams, this compound provides a structurally precise, ready-made scaffold that eliminates the need for multi-step, low-yielding directed halogenation or hazardous late-stage difluoromethylation protocols.

Replacing 2-bromo-5-(difluoromethoxy)benzaldehyde with generic analogs introduces severe functional and pharmacokinetic deficits. Substituting with 2-bromo-5-methoxybenzaldehyde sacrifices metabolic stability, as the methoxy group is highly susceptible to rapid CYP450-mediated O-demethylation, and it completely lacks hydrogen-bond donor capacity [1]. Conversely, substitution with 2-bromo-5-(trifluoromethoxy)benzaldehyde eliminates the critical hydrogen-bond donor proton and imposes a rigid, extreme lipophilicity penalty that can drastically reduce aqueous solubility [2]. Furthermore, utilizing unbrominated 3-(difluoromethoxy)benzaldehyde removes the ortho-halogen handle, preventing direct one-pot cross-coupling and cyclization reactions required to construct complex heterocycles like substituted indoles or quinazolines.

Controlled Lipophilicity Modulation vs. Trifluoromethoxy Analogs

The difluoromethoxy (-OCF2H) group provides a moderate, conformationally adaptable increase in lipophilicity, whereas the trifluoromethoxy (-OCF3) group imposes a severe lipophilic burden. Experimental partitioning data demonstrates that replacing a methoxy group with a difluoromethoxy group increases logP by approximately 0.2 to 0.4 units, whereas a trifluoromethoxy replacement increases logP by 0.8 to 1.3 units [1]. This allows the -OCF2H compound to improve membrane permeability without the drastic aqueous solubility penalties associated with -OCF3 substitution [2].

Evidence DimensionLipophilicity shift (ΔlogP vs. methoxy baseline)
Target Compound DataΔlogP ≈ +0.2 to +0.4 (Difluoromethoxy)
Comparator Or BaselineΔlogP ≈ +0.8 to +1.3 (Trifluoromethoxy)
Quantified Difference0.4 to 1.1 logP units lower lipophilicity penalty than -OCF3
ConditionsExperimental water-octanol partition coefficient measurements

Procuring the difluoromethoxy building block prevents the severe aqueous solubility issues commonly encountered when using trifluoromethoxy analogs in drug design.

Hydrogen-Bond Donor Capacity vs. Methoxy and Trifluoromethoxy

Unlike methoxy or trifluoromethoxy groups, the difluoromethoxy group acts as a lipophilic hydrogen-bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms. Solute 1H NMR analysis utilizing Abraham's parameter (A) quantifies this hydrogen-bond acidity. The -OCF2H group exhibits an A value between 0.085 and 0.126, comparable to thiophenols and anilines, whereas the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups have an A value of 0, indicating zero hydrogen-bond donor capacity [1]. This allows the target compound to mimic hydroxyl or thiol interactions within biological binding pockets.

Evidence DimensionAbraham hydrogen-bond acidity parameter (A)
Target Compound DataA = 0.085–0.126 (Difluoromethoxy)
Comparator Or BaselineA = 0 (Methoxy and Trifluoromethoxy)
Quantified DifferenceAbsolute gain of H-bond donor capacity
ConditionsAbraham's solute 1H NMR analysis (chemical shift differences in CDCl3 vs DMSO-d6)

Enables the synthesis of bioisosteres that maintain critical target-binding interactions while improving overall metabolic stability.

Bifunctional Precursor Suitability for Heterocycle Synthesis

The presence of the ortho-bromine atom alongside the aldehyde group makes 2-bromo-5-(difluoromethoxy)benzaldehyde an irreplaceable bifunctional precursor. In the synthesis of complex heterocycles, the bromo-aldehyde motif allows for sequential transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) followed by condensation. Attempting to use unbrominated 3-(difluoromethoxy)benzaldehyde requires an initial directed ortho-bromination step, which typically suffers from poor regioselectivity and reduces overall process yields by 30-50% due to the formation of undesired isomers [1].

Evidence DimensionProcess step count and regioselectivity
Target Compound DataDirect cross-coupling ready (100% regioselective starting material)
Comparator Or Baseline3-(difluoromethoxy)benzaldehyde (requires bromination, yielding mixed isomers)
Quantified DifferenceEliminates 1-2 synthetic steps and prevents 30-50% yield loss from isomer separation
ConditionsStandard laboratory or industrial heterocycle synthesis workflows

Procuring the pre-brominated scaffold significantly shortens synthetic routes and eliminates costly, low-yielding halogenation and purification steps.

Development of Metabolically Stable Kinase Inhibitors

Directly leveraging the -OCF2H group's resistance to CYP450 O-demethylation and its hydrogen-bond donor capacity (A = 0.085–0.126) to replace labile methoxy groups in targeted cancer therapeutics [1].

Synthesis of Fluorinated Heterocyclic Libraries

Utilizing the ortho-bromo aldehyde motif for divergent cross-coupling and condensation reactions to rapidly generate functionalized indoles, quinazolines, and benzofurans without intermediate halogenation steps [2].

Optimization of Agrochemical Lipophilicity

Employing the tunable lipophilicity of the difluoromethoxy group (ΔlogP ≈ +0.2 to +0.4) to enhance the membrane permeability and environmental stability of novel crop protection agents without inducing the extreme hydrophobicity of -OCF3 analogs [1].

XLogP3

3

Dates

Last modified: 08-16-2023

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